molecular formula C7H6Cl2O B143163 2,3-Dichloroanisole CAS No. 1984-59-4

2,3-Dichloroanisole

Cat. No.: B143163
CAS No.: 1984-59-4
M. Wt: 177.02 g/mol
InChI Key: HFEASCCDHUVYKU-UHFFFAOYSA-N
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Description

2,3-Dichloroanisole, also known as 1,2-dichloro-3-methoxybenzene, is an organic compound with the molecular formula C7H6Cl2O. It is a derivative of anisole, where two chlorine atoms are substituted at the 2nd and 3rd positions of the benzene ring. This compound is known for its use in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloroanisole can be synthesized through the reaction of 1,2,3-trichlorobenzene with an alkali metal methoxide, preferably in the presence of methanol . The reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of the chlorine atom with a methoxy group.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is often subjected to distillation and purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives or dechlorinated products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

    Substitution: Products include various methoxy-substituted benzene derivatives.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include partially or fully dechlorinated anisole derivatives.

Scientific Research Applications

2,3-Dichloroanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, pesticides, and other industrial chemicals

Mechanism of Action

The exact mechanism of action of 2,3-dichloroanisole is not fully understood. it is suggested that the compound may act by blocking the reorientation of sodium ion channels in nerve cell membranes, leading to paralysis of insects . This property makes it useful as an insecticide and agrochemical. Additionally, it can act as a metal salt in some thermodynamic reactions.

Comparison with Similar Compounds

  • 2,4-Dichloroanisole
  • 2,5-Dichloroanisole
  • 2,6-Dichloroanisole
  • 3,4-Dichloroanisole
  • 3,5-Dichloroanisole

Comparison: 2,3-Dichloroanisole is unique due to the specific positioning of the chlorine atoms, which influences its chemical reactivity and physical properties. Compared to other dichloroanisoles, it may exhibit different reactivity patterns in substitution and oxidation reactions. The presence of chlorine atoms at the 2nd and 3rd positions also affects its interaction with biological systems and its effectiveness as an insecticide .

Properties

IUPAC Name

1,2-dichloro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEASCCDHUVYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062095
Record name 2,3-Dichloroanisole
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Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984-59-4
Record name 2,3-Dichloroanisole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1984-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dichloro-3-methoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dichloro-3-methoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dichloroanisole
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Record name 2,3-dichloroanisole
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Synthesis routes and methods I

Procedure details

363 g (1 mole) of 1,2,3-trichlorobenzene is dissolved in 600 ml dimethyl acetamide and heated to 125° with stirring. 500 ml of 25% commercial sodium methoxide in methanol is then added at such a rate that the temperature is maintained at 125°-130°. After addition is complete the temperature is maintained at 130° for 30 minutes. The mixture is diluted with water and extracted with toluene. The toluene extracts are washed with brine, dried and the toluene removed by distillation. The residue is fractionated to yield 200 g of the desired isomer 2,3-dichloroanisole bp 140°/29 mm. By appropriate fractionation the minor isomer 2,3-dichloroanisole may also be obtained.
Quantity
363 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
500 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Trichlorobenzene (363 g, 2 moles) was dissolved in 600 ml of dimethyl acetamide and 650 ml of 25% sodium methoxide in methanol solution added all at once. The solution was stirred and heated to 166° as the methanol slowly distilled out. The solution was held at 166° for 30 minutes, * cooled and quenched with 5 times its volume of water and extracted with toluene (2 × 1000 ml). The toluene extracts were washed with water (1 L) and dried over sodium sulfate. The toluene was removed by distillation under reduced pressure and the residue fractionated to yield the pure 2,3-dichloroanisole, bp 140°/28 mm. Yield 212 g (60%). Considerable material remains in the aqueous DMAC layer and can be recovered by repeated extractions with methylene chloride.
Quantity
363 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
650 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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solvent
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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